molecular formula C21H20N6O4 B2464339 (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 1421457-60-4

(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2464339
CAS No.: 1421457-60-4
M. Wt: 420.429
InChI Key: DBDRQWKODSGJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone features a hybrid structure integrating multiple heterocyclic motifs:

  • A 5-ethyl-1,2,4-oxadiazole ring linked to a pyridine moiety.
  • A piperazine spacer, enhancing solubility and bioavailability.
  • A methanone bridge connecting to a 5-(furan-2-yl)isoxazole group.

Properties

IUPAC Name

[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4/c1-2-19-23-20(25-31-19)14-5-6-18(22-13-14)26-7-9-27(10-8-26)21(28)15-12-17(30-24-15)16-4-3-11-29-16/h3-6,11-13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDRQWKODSGJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound features several key functional groups:

  • Oxadiazole
  • Pyridine
  • Piperazine
  • Isoxazole

The synthesis typically involves multi-step organic reactions including cyclization and nucleophilic substitutions. The formation of the oxadiazole ring can be achieved through the cyclization of appropriate hydrazides with carboxylic acids under dehydrating conditions. The pyridine derivative is synthesized using methods such as the Hantzsch pyridine synthesis, while the piperazine moiety is introduced via nucleophilic substitution reactions.

The biological activity of this compound likely stems from its ability to interact with various molecular targets including enzymes and receptors. The presence of the oxadiazole and pyridine moieties may enhance binding affinity to active sites, while the piperazine and isoxazole groups could modulate selectivity and overall activity.

3.1 Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives with oxadiazole units have shown cytotoxic activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells . The compound's structure suggests potential efficacy against multiple cancer types due to its diverse functional groups.

Cell LineIC50 (µM)Reference
HeLa< 10
Caco-2< 20
U251< 30

3.2 Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial activities against a range of pathogens. Oxadiazole derivatives are noted for their effectiveness against both bacterial and fungal strains, making them candidates for further development in antimicrobial therapy .

3.3 Neuroprotective Effects

The potential neuroprotective effects of this compound are also noteworthy. Some derivatives have shown affinity for metabotropic glutamate receptors, which are crucial in neurodegenerative disease treatment . This suggests a possible role in managing conditions such as epilepsy and Alzheimer's disease.

4. Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited enhanced anticancer activity compared to their unsubstituted counterparts .

Case Study 2: Antimicrobial Activity
In another investigation, a series of oxadiazole-based compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that modifications in the piperazine group significantly influenced antibacterial potency, highlighting the importance of structural diversity in developing effective antimicrobial agents .

5. Conclusion

The compound This compound exhibits a promising profile for various biological activities including anticancer and antimicrobial effects. Its complex structure allows for interaction with multiple biological targets, making it a valuable candidate for further research and development in pharmacology.

Future studies should focus on detailed structure–activity relationship (SAR) analyses to optimize its efficacy and safety profiles across different biological systems.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : Analogues like and employ cyclocondensation strategies, suggesting viable routes for the target’s synthesis.
  • Biological Potential: The target’s lack of fluorinated groups (vs. ) may reduce toxicity but limit metabolic stability, necessitating formulation optimization.
  • Patent Landscape : Substituted oxadiazole derivatives are actively patented (e.g., ), highlighting the commercial relevance of structural modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.